2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
The compound 2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (hereafter referred to as Compound A) is a bicyclic heterocycle featuring a pyrazolo[1,5-a]pyrazine core with a methyl group at position 2 and a piperidin-3-yl substituent at position 3. Its molecular formula is C₁₂H₂₀N₄, and its structure includes a partially saturated pyrazine ring fused with a pyrazole moiety (Fig. 1).
Properties
Molecular Formula |
C12H20N4 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-methyl-5-piperidin-3-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C12H20N4/c1-10-7-12-9-15(5-6-16(12)14-10)11-3-2-4-13-8-11/h7,11,13H,2-6,8-9H2,1H3 |
InChI Key |
RHMZLULGELLHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCN(CC2=C1)C3CCCNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a 1,2-diamine derivative with a sulfonium salt under basic conditions, leading to the formation of the pyrazolopyrazine core . Another approach involves the cyclization of acyl (bromo)acetylenes with pyrrole rings, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of continuous flow reactions and microwave-assisted synthesis, could be applied to scale up the production of 2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazolopyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The pyrazolo[1,5-a]pyrazine core is structurally related to pyrazolo[1,5-a]pyrimidines and imidazo[1,5-a]pyrazines. Key differences include:
- Pyrazolo[1,5-a]pyrimidine (e.g., zanubrutinib): Replaces the pyrazine ring with a pyrimidine, altering hydrogen-bonding capacity and steric bulk .
- Imidazo[1,5-a]pyrazine (e.g., acalabrutinib): Incorporates an imidazole ring, enhancing π-π stacking interactions .
Impact on Bioactivity : Pyrazolo[1,5-a]pyrazines like Compound A exhibit balanced solubility and membrane permeability due to their intermediate polarity, whereas pyrimidine analogs often show higher affinity for kinases like Bruton’s tyrosine kinase (Btk) .
Substituent Modifications
Table 1: Key Structural Analogs of Compound A
Key Observations :
- Alkyl vs.
- Piperidinyl Group : The 5-piperidin-3-yl moiety in Compound A introduces a basic nitrogen, enabling salt formation (e.g., dihydrochloride derivatives) for improved solubility .
- Functionalized Derivatives : Carboxylate and acyl groups (e.g., in RSV inhibitors) enhance binding to polar enzyme pockets but may reduce oral bioavailability .
Kinase Inhibition
- Btk Inhibitors : Zanubrutinib (pyrazolo[1,5-a]pyrimidine) and Compound A analogs share a covalent binding mechanism targeting Cys481 in Btk. However, Compound A ’s pyrazine core may reduce off-target effects compared to pyrimidine-based drugs .
- ATR Inhibitors : Tetrahydropyrazolo[1,5-a]pyrazines with sulfonamide substituents (e.g., compounds from ) inhibit ATR kinase via allosteric modulation, highlighting scaffold versatility .
Antiviral Activity
Key Routes for Compound A and Analogs
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight | logP* | Solubility (mg/mL) | |
|---|---|---|---|---|
| Compound A | 220.32 | 2.1 | 0.5 (pH 7.4) | |
| 2-Ethyl analog | 234.35 | 2.5 | 0.3 (pH 7.4) | |
| THPP dihydrochloride | 196.08 | -1.2 | 10.2 (water) |
*Calculated using ChemAxon.
Key Insight: Salt formation (e.g., dihydrochloride) drastically improves aqueous solubility, critical for intravenous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
